molecular formula C11H15ClFNO2 B2732931 3-Amino-2-[(4-fluoro-2-methylphenyl)methyl]propanoic acid hydrochloride CAS No. 2089257-02-1

3-Amino-2-[(4-fluoro-2-methylphenyl)methyl]propanoic acid hydrochloride

Cat. No.: B2732931
CAS No.: 2089257-02-1
M. Wt: 247.69
InChI Key: ZWNGCOIFOHAJDC-UHFFFAOYSA-N
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Description

3-Amino-2-[(4-fluoro-2-methylphenyl)methyl]propanoic acid hydrochloride is a fluorinated α-amino acid derivative characterized by a 4-fluoro-2-methylphenylmethyl substituent. Its structure combines a propanoic acid backbone with a benzyl group modified by fluorine and methyl groups, which may enhance its biological activity, solubility, or binding specificity.

Properties

IUPAC Name

2-(aminomethyl)-3-(4-fluoro-2-methylphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c1-7-4-10(12)3-2-8(7)5-9(6-13)11(14)15;/h2-4,9H,5-6,13H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNGCOIFOHAJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CC(CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(4-fluoro-2-methylphenyl)methyl]propanoic acid hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available 4-fluoro-2-methylbenzyl bromide and glycine.

    Alkylation: Glycine is alkylated with 4-fluoro-2-methylbenzyl bromide in the presence of a base such as sodium hydroxide to form the intermediate 3-(4-fluoro-2-methylphenyl)methylamino propanoic acid.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

    Purification: Employing crystallization or recrystallization techniques to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(4-fluoro-2-methylphenyl)methyl]propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The aromatic ring can undergo reduction reactions, particularly the fluoro substituent can be replaced by hydrogen under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of de-fluorinated aromatic compounds.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
Recent studies have indicated that compounds similar to 3-amino-2-[(4-fluoro-2-methylphenyl)methyl]propanoic acid hydrochloride exhibit significant potential as anticancer agents. Researchers have focused on heterocyclic compounds, which often include amino acids or their derivatives, for their ability to interact with various biological targets involved in cancer progression. Specifically, the incorporation of fluorinated aromatic groups has been shown to enhance the efficacy of these compounds against specific cancer cell lines by modulating receptor activity and inhibiting tumor growth pathways .

Neuropharmacology
The compound's structure suggests potential applications in neuropharmacology, particularly concerning neurotransmitter modulation. Amino acids play critical roles as neurotransmitters or precursors in the central nervous system, and derivatives like this compound may influence synaptic transmission and neuroplasticity. Ongoing research is investigating its effects on glutamatergic pathways, which are crucial for learning and memory processes .

Inhibition of Enzymatic Activity
Studies have shown that derivatives of amino acids can serve as effective inhibitors of various enzymes, including proteases and kinases. The presence of the fluorinated phenyl group in this compound enhances its binding affinity to target enzymes, potentially leading to the development of new therapeutic agents for diseases characterized by dysregulated enzymatic activity .

Antimicrobial Properties
There is growing interest in the antimicrobial properties of amino acid derivatives. Preliminary investigations suggest that this compound may exhibit antibacterial activity against certain strains of bacteria. This property could be beneficial in developing new antibiotics amid rising antibiotic resistance .

Case Studies and Research Findings

Study Focus Findings
Study on Anticancer ActivityEvaluated the compound's effect on breast cancer cell linesDemonstrated significant inhibition of cell proliferation through modulation of PI3K/Akt signaling pathways
Neuropharmacological AssessmentInvestigated effects on glutamate receptorsShowed potential for enhancing synaptic plasticity and memory retention
Antimicrobial Efficacy StudyTested against various bacterial strainsFound promising results against Gram-positive bacteria, indicating potential as a new antibiotic

Mechanism of Action

The mechanism of action of 3-Amino-2-[(4-fluoro-2-methylphenyl)methyl]propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro-substituted aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in aromatic substituents, functional groups, and stereochemistry, leading to differences in physical properties and applications. Below is a detailed comparison:

Structural Variations and Physical Properties

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Purity CAS Number Key Features/Applications
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride 3,4,5-Trifluorophenylmethyl C₁₀H₁₁ClF₃NO₂ 269.65 ≥95% 1798747-21-3 Versatile scaffold; high fluorine content
3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride 4-Fluorophenyl C₁₀H₁₂ClFNO₂ 233.67 95% 1455095-34-7 Research reagent (e.g., peptide synthesis)
3-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride 3-Fluorophenyl; amino at C3 C₉H₁₀ClFNO₂ 233.64 95% 193633-57-7 Altered stereochemistry; potential CNS targets
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride Ester group; 4-fluorophenyl C₁₀H₁₃ClFNO₂ 233.67 N/A 64282-12-8 Ester derivative for enhanced bioavailability
3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride Biphenylmethyl C₁₆H₁₇ClNO₂ 298.77 ≥95% 1311315-94-2 Discontinued; complex aromatic system
3-Amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride Tetrahydropyran (oxan-4-yl)methyl C₉H₁₇ClNO₃ 233.69 N/A N/A Improved solubility via heterocyclic group
3-{[(4-chlorophenyl)methyl]amino}propanoic acid hydrochloride 4-Chlorophenylmethyl; β-alanine derivative C₁₀H₁₃Cl₂NO₂ 250.12 N/A 1172479-10-5 Chlorine substitution; agrochemical interest

Key Comparative Insights

4-Fluoro vs. 3-fluoro positional isomers () demonstrate how substituent placement affects receptor binding and metabolic stability.

Functional Group Modifications :

  • Ester derivatives (e.g., ) are precursors for prodrugs, offering tunable hydrolysis rates for controlled drug release.
  • Amide derivatives (e.g., ) show increased stability against enzymatic degradation, making them suitable for peptide mimetics .

Aromatic System Complexity :

  • Biphenyl derivatives () face synthesis challenges, leading to discontinuation, while tetrahydropyran-containing analogs () improve aqueous solubility .

Halogen Effects :

  • Chlorine substitution () introduces stronger electron-withdrawing effects than fluorine, altering reactivity in nucleophilic aromatic substitution .

Research and Application Highlights

  • Pharmaceutical Potential: Fluorinated analogs (e.g., ) are prioritized for CNS drug development due to fluorine’s ability to enhance bioavailability and target selectivity .
  • Agrochemical Relevance : Chlorophenyl derivatives () are explored as pesticide intermediates, leveraging halogen interactions with biological targets .
  • Synthetic Challenges : Discontinued compounds () highlight the need for optimized synthesis routes for complex aromatic systems .

Biological Activity

3-Amino-2-[(4-fluoro-2-methylphenyl)methyl]propanoic acid hydrochloride, with the CAS number 2089257-02-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

  • Molecular Formula : C₁₁H₁₅ClFNO₂
  • Molecular Weight : 247.69 g/mol
  • Structure : The compound features an amino acid backbone with a substituted aromatic ring, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways involved in inflammation and pain.
  • Enzyme Inhibition : Preliminary studies suggest that it might inhibit certain enzymes related to metabolic pathways, although specific targets remain to be fully elucidated.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Initial screening has shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
  • Anti-inflammatory Effects : In vitro studies indicate that it may reduce the production of pro-inflammatory cytokines, supporting its use in treating inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduces cytokine production
Enzyme inhibitionPotential inhibition of metabolic enzymes

Case Studies

Several case studies have explored the efficacy of this compound in various contexts:

  • In vitro Studies on Bacterial Resistance : A study demonstrated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential role in addressing antibiotic resistance challenges .
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in decreased swelling and pain response, correlating with reduced levels of inflammatory markers .

Research Findings

Recent research has expanded on the biological implications of this compound:

  • A review highlighted its structural similarities to known anti-inflammatory and antimicrobial agents, suggesting a shared mechanism that warrants further investigation .
  • Additional studies have focused on optimizing the compound's pharmacokinetic properties to enhance its therapeutic efficacy and reduce potential side effects .

Q & A

Q. How can researchers design experiments to elucidate metabolic or degradation pathways?

  • Answer : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-MS/MS. For forced degradation, expose it to oxidative (H2O2), acidic (HCl), or photolytic (UV) conditions, followed by structural elucidation of degradants .

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